Acetoacetanilide

Description

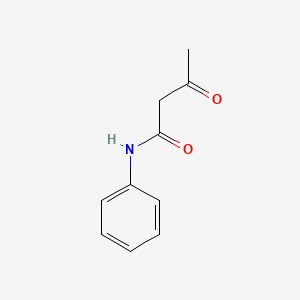

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRDKSSFIWVSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024397 | |

| Record name | Acetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanamide, 3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |

CAS No. |

102-01-2, 86349-51-1 | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 3-oxo-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETOACETANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35JB9PY3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Acetoacetanilide – Structural Dynamics, Tautomerism, and Synthetic Utility

Executive Summary

Acetoacetanilide (AAA,

Part 1: Structural Architecture and Tautomerism

The Tautomeric Equilibrium

Unlike simple

-

Diketo Form: The thermodynamically stable form in the solid state and in polar protic solvents. It is stabilized by intermolecular hydrogen bonding networks.

-

Enol Form ((Z)-isomer): Stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the amide carbonyl oxygen. This creates a pseudo-six-membered ring (chelate effect), which is favored in non-polar solvents.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the hydrogen-bonding networks that stabilize each isomer.

Figure 1: Tautomeric equilibrium of Acetoacetanilide showing the transition between the open diketo form and the chelated (Z)-enol form.

Part 2: Spectroscopic Characterization[2]

Accurate identification of tautomers requires precise interpretation of NMR and IR data. The following data sets are derived from high-purity samples in deuterated chloroform (

Nuclear Magnetic Resonance ( H NMR)

In

| Proton Environment | Keto Form ( | Enol Form ( | Multiplicity | Notes |

| Methyl ( | 2.29 | ~1.9 - 2.0 | Singlet | Enol methyl is shielded by the double bond. |

| Methylene ( | 3.56 | N/A | Singlet | Diagnostic peak for Keto form. |

| Methine ( | N/A | ~5.0 - 5.5 | Singlet | Diagnostic peak for Enol form. |

| Amide ( | 9.20 | ~10 - 11 | Broad Singlet | Shifts downfield in enol due to H-bonding. |

| Enolic ( | N/A | 12.0 - 14.0 | Broad | Highly deshielded due to intramolecular H-bond. |

| Aromatic Ring | 7.10 - 7.60 | 7.10 - 7.60 | Multiplet | Overlapping signals for both tautomers. |

Solvent Effect (Meyer’s Rule):

-

(Non-polar): Stabilizes the Enol form via internal hydrogen bonding (chelation). However, due to the amide resonance, the keto form remains significant compared to

-

DMSO-

(Polar Aprotic): Disrupts internal H-bonds and acts as a strong H-bond acceptor, stabilizing the Keto form.

Infrared Spectroscopy (IR)

IR allows for rapid assessment of the solid-state structure (typically keto).

| Vibration Mode | Frequency ( | Assignment |

| Amide I ( | 1660 - 1690 | Amide carbonyl stretch (lower freq due to resonance). |

| Ketone ( | 1710 - 1720 | Acetyl carbonyl stretch (Keto form). |

| Enol ( | 1600 - 1630 | C=C stretch coupled with aromatic ring modes. |

| Amide II ( | 1540 - 1560 | N-H bending. |

| 3200 - 3400 | Broad stretching region (H-bonded network). |

Part 3: Synthetic Protocols

Laboratory Synthesis: Aniline Acetoacetylation

While industrial production uses diketene, a safer laboratory method utilizes ethyl acetoacetate with a catalyst to drive the equilibrium.

Reagents:

-

Aniline (1.0 equiv)

-

Ethyl Acetoacetate (1.2 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Toluene (High boiling point drives off ethanol)

Protocol:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap (or simple distillation head) to remove ethanol.

-

Reaction: Add Aniline (50 mmol), Ethyl Acetoacetate (60 mmol), DMAP (5 mmol), and Toluene (30 mL).

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor the collection of ethanol in the trap.

-

Monitoring: Check completion via TLC (Eluent: 4:1 Hexane:Ethyl Acetate). Product

. -

Workup: Cool to room temperature. The product may precipitate. If not, evaporate toluene under reduced pressure.

-

Purification: Recrystallize the crude solid from 50% aqueous ethanol .

-

Dissolve crude in minimum hot 50% EtOH.

-

Cool slowly to 0°C.

-

Filter white crystals and dry in vacuo.

-

Yield: Typically 70–85%. MP: 84–85°C.

-

Industrial Pathway (Contextual)

-

Reaction: Aniline + Diketene

Acetoacetanilide. -

Conditions: Exothermic reaction in acetic acid or water at 0–5°C.

-

Note: Diketene is hazardous; the laboratory ester-amide exchange (Protocol 3.1) is preferred for small-scale R&D.

Part 4: Reactivity & Applications

The Knorr Quinoline Synthesis

One of the most critical applications of acetoacetanilide in drug development is the synthesis of 2-quinolones via the Knorr cyclization. This reaction exploits the reactivity of the keto-amide scaffold under strong acidic conditions.

Mechanism:

-

Protonation: Acid protonates the ketone carbonyl.

-

Electrophilic Attack: The aromatic ring attacks the activated carbonyl (Friedel-Crafts type cyclization).

-

Dehydration: Loss of water yields the aromatic quinolone system.

Figure 2: Mechanistic pathway for the Knorr Quinoline Synthesis converting Acetoacetanilide to 4-Methyl-2-quinolone.

Drug Development Relevance

-

Scaffold Utility: The 1,3-dicarbonyl motif allows for condensation with hydrazines to form pyrazoles and with amidines to form pyrimidines.

-

Metabolic Stability: The amide bond is susceptible to amidases; however, modifications on the aniline ring (e.g., ortho-substitution) can sterically hinder hydrolysis, improving half-life.

References

-

Gilli, P. (2000). Structure and Tautomerism of Acetoacetanilide. Journal of Chemical Crystallography. Link

-

ChemicalBook. (2024). Acetoacetanilide 1H NMR Spectrum in CDCl3. ChemicalBook Database.[3] Link

-

Thermo Fisher Scientific. (2024). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Application Note AN52327. Link

-

Organic Syntheses. (1939). Acetoacetanilide Preparation. Organic Syntheses, Coll. Vol. 2, p.200. Link

-

Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry. VCH Publishers. Link

-

Google Patents. (2017). CN106518705A - Synthesis of acetoacetanilide. Link

Sources

An In-depth Technical Guide to the Keto-enol Tautomerism of Acetoacetanilide in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetanilide, a key intermediate in the synthesis of various pharmaceuticals and arylide yellow pigments, exhibits keto-enol tautomerism, a fundamental chemical equilibrium that significantly influences its reactivity, solubility, and bioavailability. This guide provides a comprehensive exploration of the tautomeric behavior of acetoacetanilide in solution. We will delve into the structural and mechanistic aspects of this equilibrium, investigate the profound influence of solvent polarity and hydrogen bonding capabilities, and present detailed, field-proven protocols for the quantitative analysis of the tautomeric composition using ¹H NMR and UV-Vis spectroscopy. This document is intended to serve as a practical resource for researchers in drug development and chemical synthesis, offering the foundational knowledge and methodologies required to understand and control the tautomeric equilibrium of acetoacetanilide and related β-dicarbonyl compounds.

Introduction: The Duality of Acetoacetanilide

Acetoacetanilide (N-phenyl-3-oxobutanamide) is a β-ketoamide that exists as a dynamic equilibrium between two constitutional isomers: the keto and the enol forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. While acetoacetanilide crystallizes predominantly in the keto form, its existence in solution is a delicate balance between the two tautomers, a balance that is readily influenced by the surrounding chemical environment.

Understanding and controlling this equilibrium is of paramount importance in drug development. The specific tautomeric form of a molecule can dramatically affect its pharmacokinetic and pharmacodynamic properties, including its ability to bind to a target receptor, its solubility, and its metabolic stability. A shift in the tautomeric equilibrium can lead to unforeseen changes in a drug candidate's efficacy and safety profile. Therefore, a thorough characterization of the keto-enol tautomerism of acetoacetanilide and its derivatives is a critical step in the drug discovery and development process.

This guide will provide a detailed examination of the factors governing this equilibrium and the analytical techniques used for its quantification, empowering researchers to make informed decisions in their synthetic and medicinal chemistry endeavors.

The Keto-Enol Equilibrium in Acetoacetanilide

The tautomeric equilibrium of acetoacetanilide involves the interconversion between the keto form, which contains a ketone and an amide functional group, and the enol form, which features a carbon-carbon double bond and a hydroxyl group.

Figure 1: Keto-enol tautomerism of acetoacetanilide.

The stability of each tautomer is dictated by a combination of electronic and structural factors. The keto form generally benefits from the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. Conversely, the enol form can be stabilized by the formation of a conjugated system and, crucially, by the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen of the amide.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium of acetoacetanilide in solution is highly sensitive to the surrounding environment. The two primary factors that dictate the predominant tautomeric form are solvent polarity and hydrogen bonding capability.

The Role of Solvent Polarity

The polarity of the solvent plays a critical role in determining the ratio of keto to enol tautomers. As a general principle for β-dicarbonyl compounds, an increase in solvent polarity tends to favor the more polar tautomer. In the case of acetoacetanilide, the keto form is generally considered more polar due to the presence of two carbonyl groups.

-

Non-polar Solvents (e.g., Hexane, Carbon Tetrachloride, Chloroform): In non-polar environments, the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond. This internal hydrogen bond creates a pseudo-six-membered ring, which reduces the molecule's overall polarity and makes it more compatible with the non-polar solvent. As a result, the enol form is often the predominant species in non-polar solvents.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): Polar aprotic solvents can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the enolic proton. Furthermore, these solvents can effectively solvate the polar keto form through dipole-dipole interactions, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Polar protic solvents are capable of both donating and accepting hydrogen bonds. They can competitively form intermolecular hydrogen bonds with both the keto and enol forms, effectively disrupting the intramolecular hydrogen bond of the enol. The ability of these solvents to solvate the more polar keto form leads to a significant shift in the equilibrium, making the keto tautomer the major species in solution.

Figure 2: Influence of solvent polarity on the keto-enol equilibrium.

Temperature Effects

Temperature also influences the position of the tautomeric equilibrium. Generally, an increase in temperature shifts the equilibrium towards the more stable keto form. This is because the enolization process is often enthalpically favored (due to conjugation and hydrogen bonding) but entropically disfavored (due to the more ordered structure of the intramolecularly hydrogen-bonded enol). As the temperature increases, the entropic contribution to the Gibbs free energy becomes more significant, favoring the less ordered keto form.

Quantitative Analysis of Tautomeric Composition

The accurate determination of the keto-enol ratio is crucial for understanding the behavior of acetoacetanilide in a given system. ¹H NMR and UV-Vis spectroscopy are two powerful and commonly employed techniques for this purpose.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a direct and highly effective method for quantifying the keto-enol equilibrium because the interconversion between the tautomers is typically slow on the NMR timescale.[2] This results in distinct sets of signals for both the keto and enol forms in the ¹H NMR spectrum.

Characteristic ¹H NMR Signals:

-

Keto Tautomer:

-

Methylene protons (-CH₂-): A singlet typically appearing in the range of 3.5-3.7 ppm.

-

Methyl protons (-CH₃): A singlet around 2.3 ppm.

-

Amide proton (-NH-): A broad singlet with a chemical shift that can vary depending on the solvent and concentration.

-

-

Enol Tautomer:

-

Enolic proton (-OH): A broad singlet appearing significantly downfield, often in the range of 10-15 ppm, due to strong intramolecular hydrogen bonding.

-

Vinylic proton (=CH-): A singlet typically found between 5.0 and 5.5 ppm.

-

Methyl protons (-CH₃): A singlet slightly upfield compared to the keto form, usually around 2.1-2.2 ppm.

-

The percentage of the enol form can be calculated by comparing the integration of a characteristic signal of the enol tautomer (e.g., the vinylic proton) with a corresponding signal of the keto tautomer (e.g., the methylene protons), taking into account the number of protons each signal represents.

Equation for calculating the percentage of the enol form:

% Enol = [Integral (Enol signal) / (Integral (Enol signal) + (Integral (Keto signal) / Number of keto protons))] * 100

For example, when comparing the vinylic proton of the enol (1H) to the methylene protons of the keto form (2H):

% Enol = [Integral (=CH-) / (Integral (=CH-) + (Integral (-CH₂-) / 2))] * 100

Table 1: Approximate Percentage of Enol Form of Acetoacetanilide in Various Solvents at Room Temperature

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Approximate % Enol |

| Chloroform-d (CDCl₃) | 4.8 | Enol | ~70-80% |

| Acetone-d₆ | 20.7 | Keto | ~20-30% |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | Keto | ~10-20% |

| Methanol-d₄ (CD₃OD) | 32.7 | Keto | <10% |

Note: These are approximate values based on trends observed for similar β-dicarbonyl compounds and may vary depending on concentration and temperature.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides an alternative method for studying the keto-enol equilibrium. The keto and enol tautomers have different electronic structures and conjugation systems, leading to distinct absorption maxima in their UV-Vis spectra.

-

Keto Tautomer: Typically exhibits a weaker n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength, characteristic of an isolated carbonyl group.

-

Enol Tautomer: The extended conjugation in the enol form results in a strong π→π* transition that is red-shifted (occurs at a longer wavelength) compared to the keto form.

By measuring the absorbance at the λ_max of the enol form in different solvents, one can qualitatively and, with appropriate calibration, quantitatively assess the position of the equilibrium. A higher absorbance at the enol's λ_max indicates a higher proportion of the enol tautomer.

Experimental Protocols

The following protocols provide a framework for the quantitative analysis of the keto-enol tautomerism of acetoacetanilide.

Protocol for ¹H NMR Spectroscopic Analysis

Objective: To determine the percentage of the enol form of acetoacetanilide in different deuterated solvents.

Materials:

-

Acetoacetanilide

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 10-20 mg of acetoacetanilide. b. Dissolve the acetoacetanilide in 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. c. Cap the NMR tube and gently invert several times to ensure complete dissolution. d. Allow the solution to equilibrate at room temperature for at least 30 minutes before analysis.

-

NMR Data Acquisition: a. Record the ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K). b. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio. c. Set the spectral width to encompass all relevant signals (approximately 0 to 16 ppm).

-

Data Processing and Analysis: a. Process the spectrum (Fourier transform, phase correction, and baseline correction). b. Integrate the characteristic signals for the keto and enol forms. It is recommended to use the methylene protons (~3.6 ppm) for the keto form and the vinylic proton (~5.2 ppm) for the enol form. c. Calculate the percentage of the enol form using the integration values as described in section 4.1.

Figure 4: Workflow for UV-Vis analysis of acetoacetanilide tautomerism.

Implications for Drug Development

The pronounced influence of the solvent on the keto-enol equilibrium of acetoacetanilide has significant implications for drug development:

-

Receptor Binding: The specific three-dimensional shape and hydrogen bonding capabilities of the keto and enol tautomers are different. This can lead to differential binding affinities for a biological target. Understanding the predominant tautomer in a physiological environment is crucial for rational drug design and structure-activity relationship (SAR) studies.

-

Solubility and Bioavailability: The polarity of the tautomers affects their solubility in both aqueous and lipid environments. The tautomeric ratio can therefore influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Chemical Stability: The reactivity of the keto and enol forms differs. For instance, the enol form is more susceptible to electrophilic attack at the α-carbon. The tautomeric equilibrium can therefore impact the chemical stability and shelf-life of a drug substance.

Conclusion

The keto-enol tautomerism of acetoacetanilide in solution is a dynamic and sensitive equilibrium that is profoundly influenced by the solvent environment. Non-polar solvents favor the enol form through the stabilization afforded by intramolecular hydrogen bonding, while polar solvents shift the equilibrium towards the more polar keto form. ¹H NMR and UV-Vis spectroscopy are indispensable tools for the quantitative and qualitative analysis of this equilibrium. For professionals in drug development and chemical synthesis, a thorough understanding and the ability to analytically characterize the tautomeric behavior of acetoacetanilide and related compounds are essential for controlling their chemical properties and biological activity. This guide provides the foundational knowledge and practical methodologies to achieve this.

References

-

Grande, K. D., & Rosenfeld, S. M. (1980). Tautomeric equilibria in acetoacetic acid. The Journal of Organic Chemistry, 45(9), 1626–1628). [Link]

-

Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216–1224). [Link]

-

Gholami, M. R., & Habibi, A. (2004). A UV/vis spectrophotometric and theoretical study on the solvent effects on the keto-enol tautomerism of 2-acetylcyclopentanone. Journal of the Chinese Chemical Society, 51(5A), 975-980. [Link]

-

Tantillo, D. J. (2018). Tautomerism: A Continuing Challenge for Computational and Experimental Chemists. The Journal of Organic Chemistry, 83(23), 14147–14150. [Link]

Sources

Technical Guide: Spectroscopic Analysis of Acetoacetanilide (NMR, IR)

Executive Summary

Acetoacetanilide (AAA, CAS 102-01-2) is a critical intermediate in the synthesis of azo dyes (e.g., Arylide Yellow) and pharmaceuticals. Its chemical behavior is defined by a dynamic keto-enol tautomerism , a phenomenon where the molecule oscillates between a

For researchers and drug developers, accurate characterization of AAA is not merely about confirming structure; it is about quantifying this equilibrium, as the enol form often dictates reactivity in electrophilic substitutions (such as azo coupling). This guide provides a rigorous spectroscopic framework for analyzing AAA using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, emphasizing the causality between solvent environments and molecular geometry.

Part 1: Chemical Architecture & Tautomeric Equilibrium

The spectroscopic signature of AAA is complicated by its dual nature. In the solid state, AAA exists predominantly in the keto form. However, in solution, the equilibrium shifts based on solvent polarity.

-

Keto Form: Characterized by a reactive methylene bridge (

) between the ketone and amide carbonyls. -

Enol Form: Characterized by a vinyl methine proton (

) and an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl oxygen.

Visualization: Tautomeric Equilibrium Dynamics

The following diagram illustrates the structural transformation and the stabilizing forces involved in the enol form.

Caption: Figure 1. The dynamic equilibrium between the keto and enol tautomers of Acetoacetanilide. Non-polar solvents stabilize the enol form via a pseudo-aromatic chelate ring.

Part 2: Infrared Spectroscopy (Vibrational Analysis)

IR spectroscopy provides the first line of evidence for functional group integrity. The key challenge is distinguishing the amide carbonyl from the ketone carbonyl, and observing the "hidden" enol characteristics.

Solid State (KBr) vs. Solution

In the solid state, AAA is stabilized by intermolecular hydrogen bonds, favoring the keto tautomer. The spectrum is dominated by two distinct carbonyl stretches.

Diagnostic Band Assignments

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Origin |

| Amide N-H Stretch | 3250 – 3350 | Medium/Sharp | Free N-H valence vibration. |

| Ketone C=O | 1700 – 1720 | Strong | Aliphatic ketone stretch (Keto form). |

| Amide I (C=O) | 1640 – 1660 | Very Strong | Amide carbonyl stretch.[2] Lower frequency due to resonance with Nitrogen lone pair. |

| Amide II | 1530 – 1550 | Strong | N-H bending coupled with C-N stretching. |

| Enol O-H | 2600 – 3000 | Broad/Weak | Only visible in solution (e.g., CHCl₃). Broad due to strong intramolecular H-bonding. |

| C=C (Enol) | 1600 – 1620 | Medium | Conjugated double bond in the enol tautomer. Often overlaps with aromatic ring breathing. |

Technical Insight:

In a non-polar solvent like

Part 3: Nuclear Magnetic Resonance ( H & C)

NMR is the definitive method for quantifying the keto:enol ratio. The timescale of NMR is slow relative to molecular vibrations but fast relative to the tautomeric exchange in non-polar solvents, allowing for the distinct observation of both species simultaneously.

H NMR Analysis (Solvent: )

In deuterated chloroform, the enol form is stabilized. You must look for the "active methylene" signal disappearing and the "vinyl methine" signal appearing.

| Proton Type | Chemical Shift ( | Multiplicity | Assignment (Structure) |

| Methyl ( | 2.25 – 2.30 | Singlet | Terminal methyl group (Keto). |

| Methyl ( | 1.90 – 2.00 | Singlet | Terminal methyl attached to vinyl C=C. |

| Methylene ( | 3.60 – 3.70 | Singlet | Diagnostic Keto Peak. Flanked by two carbonyls. |

| Methine ( | 5.00 – 5.10 | Singlet | Diagnostic Enol Peak. Vinyl proton. |

| Aromatic Ring | 7.10 – 7.60 | Multiplet | Phenyl ring protons (remains constant). |

| Amide N-H | 8.50 – 9.50 | Broad Singlet | Downfield due to anisotropy of C=O. |

| Enolic O-H | 12.00 – 13.50 | Broad | Diagnostic Enol Peak. Deshielded by H-bonding. |

Quantifying the Ratio ( )

The equilibrium constant

(Note: We divide

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, follow these protocols. These are designed to minimize "phantom" peaks caused by water or impurities.

Workflow Visualization

Caption: Figure 2. Analytical workflow ensuring sample dryness and correct solvent selection for tautomer identification.

Protocol 1: NMR Sample Preparation

-

Mass: Weigh 10-15 mg of Acetoacetanilide.

-

Solvent: Add 0.6 mL of

(Chloroform-d) containing 0.03% TMS (Tetramethylsilane).-

Why

? It is non-polar and aprotic, allowing the intramolecular H-bond of the enol form to persist. Using DMSO-

-

-

Filtration: Filter through a glass wool plug into the NMR tube to remove undissolved particulates that cause magnetic field inhomogeneity (broad peaks).

-

Acquisition: Run a standard proton sequence (16 scans).

-

Validation: Check for the water peak at ~1.56 ppm. If the water peak is large, it may exchange with the N-H/O-H protons, broadening them and making integration impossible.

Protocol 2: FT-IR (ATR Method)

-

Background: Collect a background spectrum of the clean crystal (Diamond/ZnSe).

-

Deposition: Place solid AAA on the crystal. Apply high pressure clamp.

-

Scan: Collect 32 scans at 4 cm⁻¹ resolution.

-

Validation: Verify the Amide I band is split or distinct from the Ketone band. If they merge into a single blob, the sample may be wet or the resolution is too low.

Part 5: Applications in Drug Development & Synthesis

Understanding the spectroscopic signature of AAA is directly relevant to its application:

-

Azo Coupling Efficiency: The coupling reaction with diazonium salts occurs at the active methylene carbon (the keto form's

). However, the reaction often proceeds via the enolate ion. NMR monitoring of the enol content in reaction solvents can predict reaction kinetics. -

Impurity Profiling: In drug synthesis, residual aniline is a common impurity. It can be detected in the NMR spectrum by a triplet at ~6.7 ppm and a doublet at ~7.2 ppm, distinct from the AAA aromatic signals.

References

-

National Institute of Standards and Technology (NIST). Acetoacetanilide Mass and IR Spectra. NIST Chemistry WebBook. [Link]

-

PubChem. Acetoacetanilide Compound Summary. National Library of Medicine. [Link]

-

Master Organic Chemistry.Keto-Enol Tautomerism: Key Points and Mechanisms. (General mechanistic grounding for

-dicarbonyls). [Link]

Sources

A-In-depth Technical Guide on the Biological Activities of Acetoacetanilide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetanilide derivatives represent a versatile class of organic compounds built upon a flexible 3-oxo-N-phenylbutanamide scaffold.[1][2] This structural motif, characterized by a reactive β-ketoamide functional group, serves as a privileged platform in medicinal chemistry.[3][4] The inherent reactivity and steric orientation of the keto and amide groups allow for extensive chemical modification, leading to a vast library of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive overview of the key pharmacological properties of acetoacetanilide derivatives, including their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. It delves into the mechanisms of action, structure-activity relationships, and relevant experimental protocols, offering a technical resource for professionals in drug discovery and development.

The Acetoacetanilide Scaffold: A Foundation for Diverse Bioactivity

Acetoacetanilide, with the chemical formula CH₃C(O)CH₂C(O)NHC₆H₅, is an aromatic compound that exists predominantly in the keto-amide tautomeric form.[1] Its structure is notable for several key features that contribute to its biological potential:

-

β-Ketoamide Moiety: This functional group is a potent hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

-

Reactive Methylene Group: The active methylene group (CH₂) situated between two carbonyl groups is readily functionalized, allowing for the synthesis of a wide array of derivatives.

-

Aromatic Ring: The phenyl group provides a scaffold for introducing various substituents, which can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

These features make the acetoacetanilide core an attractive starting point for the design of novel therapeutic agents. The historical significance of the broader acetanilide class, which includes the analgesic and antipyretic agent Antifebrin (acetanilide itself), underscores the long-standing interest in these compounds in medicine.[4][5]

Key Biological Activities and Mechanisms

Acetoacetanilide derivatives have demonstrated a remarkable range of pharmacological activities.[3][4] This section will explore the most significant of these, focusing on the underlying mechanisms and the experimental evidence that substantiates them.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Acetoacetanilide derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6]

Mechanism of Action: While the precise mechanisms can vary depending on the specific derivative, a common hypothesis involves the inhibition of essential microbial enzymes. The β-ketoamide moiety can chelate metal ions crucial for enzymatic function or interact with active site residues, leading to a loss of catalytic activity.

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the Phenyl Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the aniline ring often enhances antimicrobial potency. This is likely due to an increase in the compound's electrophilicity, making it more reactive towards nucleophilic residues in microbial enzymes.

-

Modifications of the Acetoacetyl Moiety: Alterations to the acetyl group or the active methylene can significantly impact activity. For instance, the synthesis of Schiff base derivatives by condensing the keto group with amines has been shown to yield compounds with potent antibacterial and antifungal properties.

Representative Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

-

Preparation of Stock Solution: Dissolve the synthesized acetoacetanilide derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium. This creates a range of concentrations to test.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Why this protocol is trustworthy: The inclusion of positive and negative controls validates the experimental setup. The use of a standardized inoculum ensures reproducibility.

Causality behind experimental choices: DMSO is used as a solvent because it is relatively non-toxic to most microbes at low concentrations. The 0.5 McFarland standard ensures a consistent starting number of bacteria, which is crucial for comparing results across different compounds and experiments.

Anticancer Activity

Several acetoacetanilide derivatives have exhibited significant cytotoxic effects against various human cancer cell lines.[7] Their potential as anticancer agents is an active area of research.

Mechanism of Action: The anticancer mechanisms of these derivatives are often multifactorial and can include:

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes critical for cancer cell proliferation, such as tyrosine kinases or topoisomerases.

-

Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases.

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.

Structure-Activity Relationship (SAR) Insights:

-

Heterocyclic Hybrids: Fusing or linking the acetoacetanilide scaffold with various heterocyclic rings (e.g., pyran, pyridine, thiazole) has been a successful strategy to enhance anticancer activity.[6][7] These hybrid molecules can interact with a broader range of biological targets.

-

Lipophilicity: The overall lipophilicity of the molecule, often influenced by substituents on the phenyl ring, plays a critical role in its ability to cross cell membranes and reach intracellular targets.

Data Presentation: Cytotoxicity of Acetoacetanilide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4a | Human Cancer Cell Lines | <0.55 | [7] |

| 4b | Human Cancer Cell Lines | <0.55 | [7] |

| 5d | Human Cancer Cell Lines | <0.55 | [7] |

| 11a | Human Cancer Cell Lines | <0.55 | [7] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Workflow for Anticancer Drug Screening

Caption: Workflow for evaluating the anticancer potential of acetoacetanilide derivatives.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Acetoacetanilide derivatives have shown promise in mitigating these processes.[3][8]

Mechanism of Action:

-

Inhibition of Inflammatory Mediators: Some derivatives can suppress the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandins.[9]

-

Antioxidant Effects: These compounds can act as free radical scavengers, neutralizing reactive oxygen species (ROS) that cause cellular damage.[8] The phenolic hydroxyl group, when present in a derivative, is a classic antioxidant pharmacophore.

Experimental Protocol: Nitric Oxide (NO) Radical Scavenging Assay

-

Reagent Preparation: Prepare sodium nitroprusside solution, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), and phosphate-buffered saline (PBS).

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with sodium nitroprusside in PBS.

-

Incubation: Incubate the mixture at room temperature under light for a specified time (e.g., 150 minutes).

-

Color Development: Add Griess reagent to each well. The formation of a pink-colored chromophore indicates the presence of nitrite, a stable product of the reaction between sodium nitroprusside and oxygen.

-

Measurement: Measure the absorbance at 546 nm using a microplate reader.

-

Calculation: A decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity.

Expertise behind the choice: The Griess assay is a well-established, sensitive, and straightforward colorimetric method for the indirect measurement of NO. Sodium nitroprusside is used as a source of NO upon exposure to light.

Other Notable Activities

The versatility of the acetoacetanilide scaffold has led to the discovery of other important biological activities:

-

Anticonvulsant Activity: Certain derivatives have shown the ability to protect against seizures in animal models, suggesting potential applications in epilepsy treatment.[3][4]

-

Butyrylcholinesterase (BChE) Inhibition: Some substituted acetamide derivatives have been identified as inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[10][11]

-

Herbicidal Activity: Acetanilide-derived herbicides have been in use for decades, highlighting the impact of this chemical class in agriculture.[5]

Synthesis and Future Perspectives

The synthesis of acetoacetanilide derivatives is typically straightforward, often involving the condensation of anilines with diketene or ethyl acetoacetate. Multicomponent reactions are also employed to generate more complex structures with high efficiency.[7]

The future of research in this area lies in:

-

Rational Drug Design: Utilizing computational tools like molecular docking to design derivatives with improved selectivity and potency for specific biological targets.

-

Pharmacokinetic Optimization: Modifying the scaffold to enhance properties like solubility, metabolic stability, and bioavailability.

-

Mechanism Elucidation: Conducting in-depth biological studies to fully understand the molecular mechanisms underlying the observed activities.

Conclusion

Acetoacetanilide derivatives are a rich source of biologically active compounds with significant therapeutic potential. Their synthetic accessibility and the wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties, make them a compelling subject for ongoing research and development. This guide has provided a technical overview of the key activities, mechanisms, and experimental approaches in this field, serving as a foundational resource for scientists and researchers.

References

-

Singh, G. et al. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed. [Link]

-

Acetoacetanilide, 98% 102-01-2. Ottokemi. [Link]

-

Exploring Acetoacetanilide: Properties, Applications, and Manufacturing Insights. Nanjing MSN Chemical Co., Ltd. [Link]

-

New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. (2022). National Institutes of Health (NIH). [Link]

-

Acetoacetanilide. Wikipedia. [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed Central. [Link]

-

Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. (2017). PubMed. [Link]

-

Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. SciSpace. [Link]

-

Acetanilide. Wikipedia. [Link]

-

Acetoacetanilide | C10H11NO2. PubChem. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2014). National Institutes of Health (NIH). [Link]

-

Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. (2021). ResearchGate. [Link]

-

(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2014). ResearchGate. [Link]

Sources

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 2. Acetoacetanilide, 98% 102-01-2 India [ottokemi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Acetanilide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Dynamics of Acetoacetanilide: A Crystallographic & Polymorphic Analysis

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Crystallographers, and Process Chemists Estimated Reading Time: 12 Minutes[1][2]

Executive Summary

Acetoacetanilide (AAA,

This guide moves beyond basic property listing to analyze the structural drivers of AAA’s reactivity and stability.[1] We explore why AAA crystallizes predominantly as a keto-amide rather than an enol, how this dictates its shelf-life stability, and provide a self-validating protocol for characterizing its polymorphic forms.[1][2]

Molecular Architecture: The Tautomeric Equilibrium

Understanding the crystal structure of AAA requires first mapping its conformational landscape.[1] In solution, AAA exists in equilibrium between the diketo and enol forms.[1] However, in the solid state, this equilibrium collapses into a specific, stabilized conformation.[1][2]

The Intramolecular "Pseudo-Ring"

Unlike simple amides, AAA possesses a

-

The Interaction: A strong hydrogen bond forms between the amide proton (

) and the ketone oxygen ( -

The Consequence: This locks the molecule into a planar conformation, reducing the entropic penalty for crystal packing. This planarity is the primary structural feature observed in X-ray diffraction studies.[1][2]

Tautomeric Landscape Visualization

The following diagram illustrates the energetic competition between the forms and the stabilization mechanism of the crystal lattice.

Figure 1: Tautomeric pathways leading to the stabilized solid-state structure.[1][2] The crystal lattice selects the planar keto-amide form to maximize packing efficiency.

Crystallographic Characterization

The Crystal Lattice

X-ray crystallography (SC-XRD) confirms that AAA crystallizes in the Orthorhombic system (typically space group

Key Structural Parameters:

| Parameter | Value / Characteristic | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Indicates anisotropic mechanical properties (e.g., tableting behavior).[1][2] |

| Space Group |

Packing Motifs

The packing is dominated by a "Herringbone" or "Stacking" motif driven by the phenyl rings.[1]

-

Planarity: The intramolecular H-bond forces the acetoacetyl group to be coplanar with the phenyl ring.[1]

-

Chains: Intermolecular hydrogen bonds connect the amide nitrogen of one molecule to the carbonyl oxygen of its neighbor, forming 1D chains.[1]

-

Layers: These chains stack via van der Waals and

interactions between the phenyl rings.[1][2]

Critical Insight: The "slip planes" created by these stacked layers are responsible for the plate-like habit of AAA crystals, which can cause capping/lamination issues during pharmaceutical tableting or pigment processing.

Polymorphism & Phase Behavior[1][3][4]

Polymorphism in AAA is a critical quality attribute (CQA).[1][2] Variations in crystallization solvent or cooling rate can yield metastable forms with different melting points and solubilities.[1][2]

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the primary tool for identifying polymorphic purity.[1][2]

-

Stable Form (Form I):

-

Metastable Forms:

Stability Warning

The Enol form is unstable in the solid state.[1] If isolated (e.g., by rapid cryogenic quenching), it spontaneously reverts to the keto-amide form, often causing physical degradation of the crystal (powdering) due to density changes.[1][2]

Experimental Protocol: Structural Validation

This workflow is designed to validate the solid-state form of incoming AAA raw material before use in critical coupling reactions.[2]

Workflow Diagram

Figure 2: Decision tree for solid-state validation of Acetoacetanilide.

Detailed Methodology

Step 1: Differential Scanning Calorimetry (DSC)[1][2][3][4][5]

-

Instrument: Standard heat-flux DSC (e.g., TA Instruments Q-series or PerkinElmer Pyris).[1][2]

-

Sample Prep: 2–5 mg in a crimped aluminum pan (non-hermetic to allow moisture escape if hydrated).

-

Method: Equilibrate at

, ramp -

Acceptance Criteria: A single sharp endotherm with onset

.[1][2] Broadening indicates impurities or amorphous content.[1][2]

Step 2: Powder X-Ray Diffraction (PXRD)[1][2]

-

Purpose: Fingerprinting the polymorph.

-

Scan Range:

to -

Key Characteristic Peaks: Look for dominant reflections at low angles (typically

) corresponding to the layer spacing (

Structural Implications for Reactivity[1][2][6]

Why does the crystal structure matter for chemical applications?

-

Azo Coupling Efficiency: The methylene group (

) between the carbonyls is the active site for coupling.[2] In the solid state, the intramolecular H-bond shields this site slightly.[2] However, the planarity of the molecule means that once dissolved, the molecule is "pre-organized" to form the enolate required for the reaction mechanism. This pre-organization lowers the activation energy for deprotonation.[1][2] -

Pigment Brightness: In "Arylide Yellow" pigments, the AAA moiety remains intact.[1][2] The planarity observed in the AAA crystal structure is conserved in the final pigment crystal. This extended planarity allows for extensive electron delocalization, which is directly responsible for the high molar absorptivity and vivid yellow color of the final product.

References

- Gilli, P., et al. (2000).Evidence for the Keto-Amide Tautomer in Acetoacetanilide Crystals.

-

Cambridge Structural Database (CSD). Reference Code: ACANIL.[1][2] The authoritative repository for the specific unit cell dimensions and atomic coordinates.[1] [1][2]

-

PubChem. Acetoacetanilide Compound Summary. Provides physical property data (Melting Point, Solubility) and toxicity information.[1][2] [1][2]

-

PerkinElmer Application Note. Characterization of Polymorphism of Pharmaceuticals Using DSC. Describes the methodology for detecting metastable forms in amide-based crystals.

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis of Acetoacetanilide

Abstract

Acetoacetanilide, an organic compound with significant applications in the manufacturing of pigments and as a starting material in pharmaceutical synthesis, exhibits thermal behaviors that are critical to its handling, processing, and storage.[1] This guide provides a comprehensive framework for conducting the thermogravimetric analysis (TGA) of acetoacetanilide. It details the underlying principles of TGA, presents a validated experimental protocol, and offers in-depth guidance on the interpretation of the resulting data. This document is intended for researchers, quality control analysts, and drug development professionals who require a thorough understanding of the thermal stability and decomposition kinetics of this compound.

Introduction: The Convergence of Material Science and Thermal Analysis

1.1 Acetoacetanilide: A Profile

Acetoacetanilide (CH₃C(O)CH₂C(O)NHC₆H₅) is an acetoacetamide derivative of aniline.[1] Its molecular structure, characterized by a keto-amide tautomerism and intermolecular hydrogen bonding, dictates its physical and chemical properties, including its thermal stability.[1] In pharmaceutical and industrial applications, understanding the temperature at which acetoacetanilide begins to decompose is paramount for ensuring product quality, stability, and safety during processes like hot-melt extrusion.[2]

1.2 Thermogravimetric Analysis (TGA): Principles and Applications

Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis techniques, providing quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere.[3][4] The technique involves heating a sample on a precision balance within a furnace and continuously recording its mass.[5] Any mass loss or gain is indicative of physical or chemical changes such as decomposition, evaporation, oxidation, or desorption.[3][4]

TGA is widely used for:

-

Determining the thermal stability of materials.[4]

-

Analyzing the composition of multi-component systems.[4]

-

Investigating decomposition kinetics to predict product lifetimes.[3][6][7]

-

Assessing moisture and volatile content.[4]

The output of a TGA experiment is a thermogram, or TGA curve, which plots mass percentage against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and is instrumental in identifying the temperatures of maximum decomposition rates.

Experimental Protocol: A Validated Method for TGA of Acetoacetanilide

This section details a robust, step-by-step protocol for the TGA of acetoacetanilide, grounded in established standards such as ASTM E1131.[8][9][10][11][12]

2.1 Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated instrument with a high-precision balance (sensitivity ≤ 1 µg) and a furnace capable of a linear heating rate up to 1000 °C.

-

Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (inert atmosphere) and compressed air (oxidative atmosphere) are required.

-

Acetoacetanilide Sample: High-purity, crystalline acetoacetanilide.

2.2 Instrument Calibration

Before analysis, temperature and mass calibration of the TGA instrument are mandatory.

-

Temperature Calibration: Performed according to practice E1582, typically using materials with known Curie points (e.g., alumel, nickel).

-

Mass Calibration: Verified using certified calibration weights as described in test method E2040.

2.3 Step-by-Step Experimental Procedure

-

Instrument Preparation: Turn on the TGA instrument and allow it to stabilize. Set the nitrogen purge gas flow rate to a constant value, typically between 20 and 50 mL/min, to create an inert atmosphere and remove gaseous decomposition products.[8]

-

Sample Preparation: Accurately weigh 5-10 mg of the acetoacetanilide sample into a tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

Loading the Sample: Place the sample pan into the TGA furnace, ensuring it is correctly positioned on the balance mechanism.

-

Equilibration: Allow the system to equilibrate at a starting temperature of 30 °C for at least 5 minutes to ensure a stable initial mass reading.

-

Heating Program: Initiate the heating program. A common dynamic heating rate for this type of analysis is 10 °C/min.[2] The temperature range should span from 30 °C to approximately 600 °C to capture the full decomposition profile.

-

Data Acquisition: Continuously record the sample mass, temperature, and time throughout the experiment.

Data Interpretation and Discussion

3.1 The TGA and DTG Curves of Acetoacetanilide

The analysis of the TGA curve involves identifying the onset temperature of decomposition and the temperature ranges of distinct mass loss steps.[13]

-

Initial Plateau: From the start of the experiment up to approximately 180-200 °C, the TGA curve for acetoacetanilide should be a flat plateau at 100% mass, indicating the material is thermally stable in this range.

-

Decomposition Stage: A sharp drop in mass is typically observed starting around 200 °C and continuing to approximately 350 °C. This single, significant mass loss step suggests a primary decomposition process.

-

Final Residue: Above 350-400 °C, the curve may plateau again at a very low mass percentage, indicating that the volatile decomposition products have been removed and a small amount of carbonaceous residue may remain.

The DTG curve, representing the rate of mass loss, will show a distinct peak corresponding to the main decomposition step. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

| Parameter | Typical Value Range | Significance |

| Onset Temperature (T_onset) | 180 - 210 °C | The temperature at which significant thermal degradation begins. |